

# N-Cyclopentylaniline: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *N-Cyclopentylaniline*

CAS No.: 40649-26-1

Cat. No.: B1267050

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This technical guide provides an in-depth overview of **N-Cyclopentylaniline**, a secondary aromatic amine of interest to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and potential applications, with a focus on its relevance in medicinal chemistry.

## Chemical and Physical Properties

**N-Cyclopentylaniline** is a substituted aniline derivative with a cyclopentyl group attached to the nitrogen atom.[1] Its properties make it a useful intermediate in organic synthesis.[2]

Property	Value	Reference
CAS Number	40649-26-1	[3]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> N	[3]
Molecular Weight	161.24 g/mol	[3]
IUPAC Name	N-cyclopentylaniline	[3]
Synonyms	Phenylcyclopentylamine, N-phenylcyclopentylamine	[3]
Appearance	Colorless to light yellow liquid (predicted)	
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Insoluble in water, soluble in organic solvents (predicted)	

## Synthesis of N-Cyclopentylaniline

**N-Cyclopentylaniline** can be synthesized via several methods, with reductive amination being one of the most common and efficient approaches.[4] This method involves the reaction of aniline with cyclopentanone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

### Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of ketones with anilines.[1][5]

Materials:

- Aniline
- Cyclopentanone

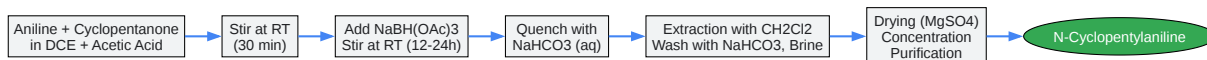
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- 1,2-Dichloroethane (DCE), anhydrous
- Acetic acid, glacial
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

#### Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 equivalent) and cyclopentanone (1.0-1.2 equivalents).
- Dissolve the reactants in anhydrous 1,2-dichloroethane (approximately 5 mL per mmol of aniline).
- Add glacial acetic acid (1.0 equivalent) to the solution.
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
- Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in one portion. The addition may be slightly exothermic.

- Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice with dichloromethane.
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure **N-Cyclopentylaniline**.

Expected Yield: While a specific yield for this exact reaction is not documented in the provided search results, similar reductive amination procedures typically afford yields in the range of 70-90%.



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**Caption:** Experimental workflow for the synthesis of **N-Cyclopentylaniline**.

## Spectroscopic Data

The structural elucidation of **N-Cyclopentylaniline** is supported by various spectroscopic techniques. Below is a summary of the expected data based on analysis of similar compounds and general spectroscopic principles.

## Mass Spectrometry

The electron ionization mass spectrum of **N-Cyclopentylaniline** is expected to show a molecular ion peak and characteristic fragmentation patterns for N-alkylanilines.

m/z	Interpretation
161	Molecular ion [M] <sup>+</sup>
132	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> or [M - C <sub>2</sub> H <sub>4</sub> - H] <sup>+</sup>
104	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> or [C <sub>6</sub> H <sub>5</sub> NHCH <sub>2</sub> ] <sup>+</sup>

Data sourced from PubChem CID 142481.[3]

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum will provide information about the different types of protons and their neighboring environments.

Chemical Shift (δ, ppm) (Predicted)	Multiplicity	Integration	Assignment
7.10 - 7.20	t	2H	Ar-H (meta)
6.60 - 6.70	d	2H	Ar-H (ortho)
6.50 - 6.60	t	1H	Ar-H (para)
3.60 - 3.80	br s	1H	N-H
3.40 - 3.60	m	1H	N-CH
1.40 - 2.00	m	8H	Cyclopentyl-CH <sub>2</sub>

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift ( $\delta$ , ppm) (Predicted)	Assignment
148 - 150	Ar-C (ipso)
128 - 130	Ar-C (meta)
116 - 118	Ar-C (para)
112 - 114	Ar-C (ortho)
50 - 55	N-CH
32 - 35	Cyclopentyl-CH <sub>2</sub>
23 - 26	Cyclopentyl-CH <sub>2</sub>

## Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in **N-Cyclopentylaniline**.

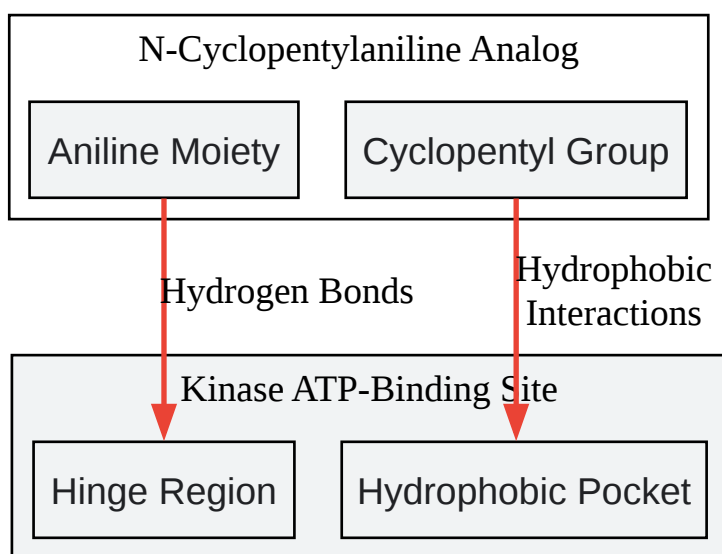
Wavenumber (cm <sup>-1</sup> ) (Predicted)	Vibration
3350 - 3450	N-H stretch (secondary amine)
3000 - 3100	C-H stretch (aromatic)
2850 - 2960	C-H stretch (aliphatic)
1590 - 1610	C=C stretch (aromatic)
1250 - 1350	C-N stretch (aromatic amine)
690 - 770	C-H bend (aromatic, out-of-plane)

## Applications in Drug Development

N-alkylaniline derivatives are a class of compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.<sup>[2]</sup> Their structural features allow for modifications to optimize potency and selectivity for various biological targets.

## Potential as Kinase Inhibitors

Many N-alkylaniline derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[6] The aniline moiety can act as a hinge-binder, a common interaction motif for kinase inhibitors that occupy the ATP-binding site. The N-cyclopentyl group can be tailored to interact with specific hydrophobic pockets within the kinase domain, potentially conferring selectivity for certain kinase subfamilies.



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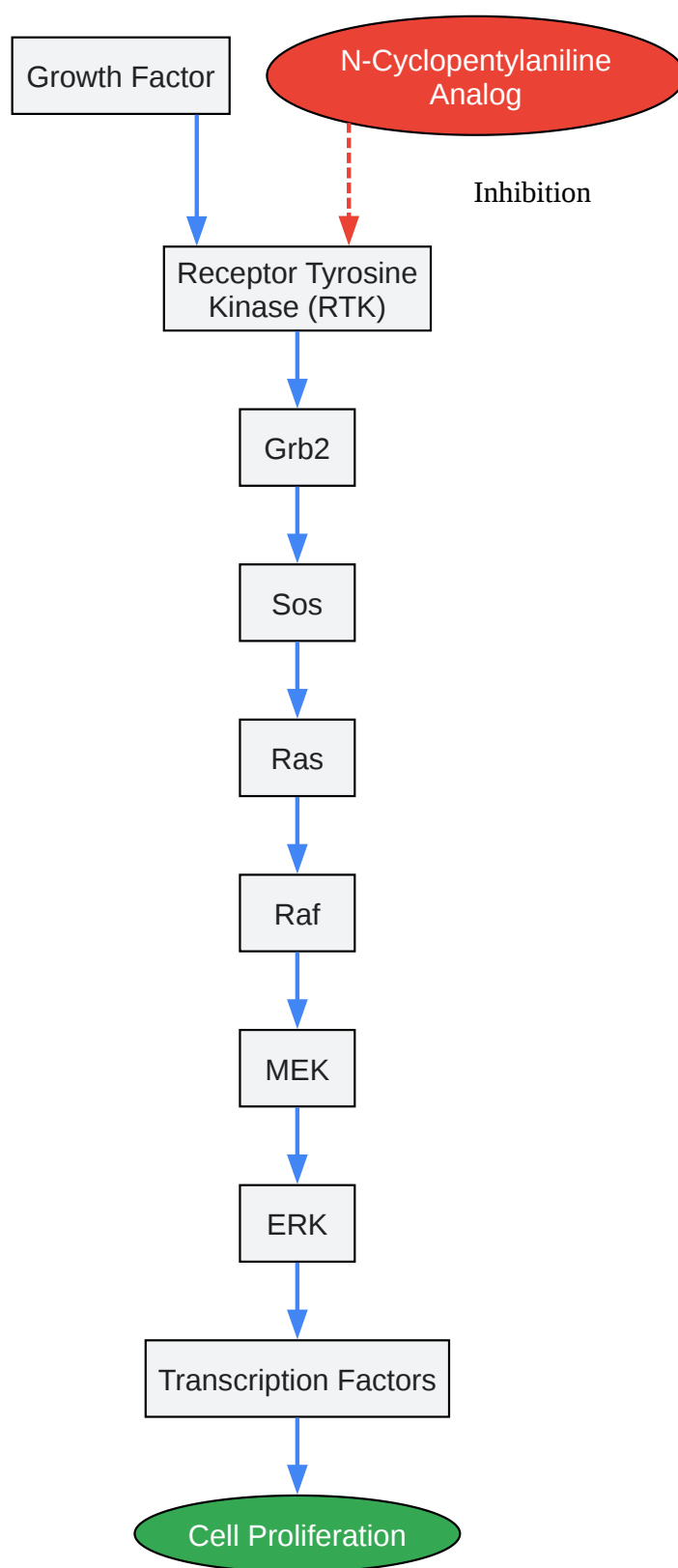
**Caption:** Hypothetical binding mode of an **N-Cyclopentylaniline** analog in a kinase active site.

## Potential as GPCR Ligands

G-protein coupled receptors (GPCRs) are another major class of drug targets.[7] The structural features of **N-Cyclopentylaniline**, including its aromatic ring and lipophilic alkyl group, are common in known GPCR ligands.[8] Further derivatization of the **N-Cyclopentylaniline** scaffold could lead to the discovery of novel agonists or antagonists for various GPCRs.

## Signaling Pathways

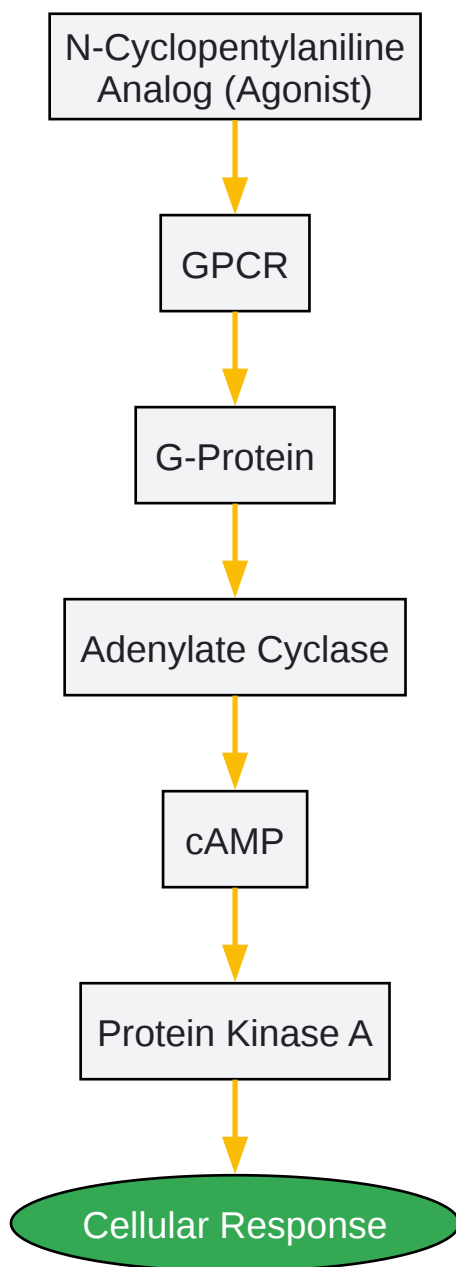
The biological effects of **N-Cyclopentylaniline** derivatives would be mediated through their interaction with specific signaling pathways. For instance, as a kinase inhibitor, it could block the phosphorylation cascade of a receptor tyrosine kinase (RTK) pathway, thereby inhibiting cell proliferation.



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**Caption:** Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and potential inhibition point.

Alternatively, as a GPCR ligand, it could modulate downstream signaling through G-proteins, affecting the levels of second messengers like cyclic AMP (cAMP).



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**Caption:** Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

## Safety and Handling

**N-Cyclopentylaniline** and its derivatives should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS).

## Conclusion

**N-Cyclopentylaniline** is a versatile chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its straightforward synthesis and the biological activities associated with the N-alkylaniline scaffold make it a valuable starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive resource for researchers interested in exploring the chemistry and biological potential of this compound.

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- To cite this document: BenchChem. [N-Cyclopentylaniline: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

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